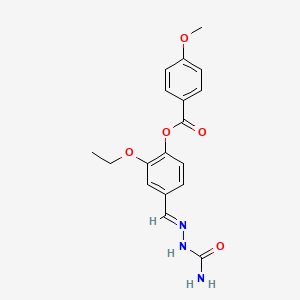
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C21H17BrN2O4S and a molecular weight of 473.349 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyl group, a carbohydrazonoyl group, and a bromobenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The preparation of 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves several synthetic routes and reaction conditions. The synthesis typically starts with the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form the corresponding sulfonyl hydrazide. This intermediate is then reacted with 2-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Análisis De Reacciones Químicas
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl and carbohydrazonoyl groups can undergo oxidation and reduction reactions, respectively, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl and carbohydrazonoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzoate moiety may also play a role in binding to specific receptors or cellular components . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate: The presence of a chlorine atom instead of a methyl group can lead to different chemical and biological properties.
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate: The position of the bromine atom on the benzoate ring can influence the compound’s reactivity and interactions.
Propiedades
Número CAS |
359599-30-7 |
|---|---|
Fórmula molecular |
C21H17BrN2O4S |
Peso molecular |
473.3 g/mol |
Nombre IUPAC |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H17BrN2O4S/c1-15-6-12-18(13-7-15)29(26,27)24-23-14-16-8-10-17(11-9-16)28-21(25)19-4-2-3-5-20(19)22/h2-14,24H,1H3/b23-14+ |
Clave InChI |
CGTBRYZSWZWSGX-OEAKJJBVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(dipropylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015478.png)



![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)




![2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015525.png)
![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)

![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12015535.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)
